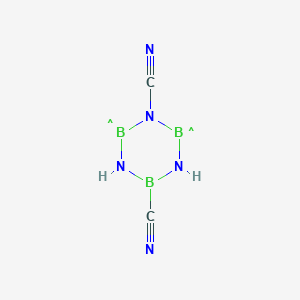
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl is a unique compound characterized by its triazine ring structure with boron and cyano groups
Méthodes De Préparation
The synthesis of 3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl typically involves the reaction of boron trichloride with cyanuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted triazines and boron-containing derivatives.
Applications De Recherche Scientifique
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl involves its interaction with molecular targets such as enzymes and DNA. The cyano groups can form hydrogen bonds with amino acids in enzyme active sites, inhibiting their activity. Additionally, the boron atoms can coordinate with nucleophilic sites on DNA, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
2,4,6-Triamino-1,3,5-triazine: Commonly used in the production of melamine resins.
2,4,6-Tricyano-1,3,5-triazine: Used in the synthesis of advanced materials. The uniqueness of this compound lies in its boron content, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.
Propriétés
Numéro CAS |
878886-39-6 |
|---|---|
Formule moléculaire |
C2H2B3N5 |
Poids moléculaire |
128.5 g/mol |
InChI |
InChI=1S/C2H2B3N5/c6-1-5-8-3-10(2-7)4-9-5/h8-9H |
Clé InChI |
FRSOAVSENNMDKJ-UHFFFAOYSA-N |
SMILES canonique |
[B]1NB(N[B]N1C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)
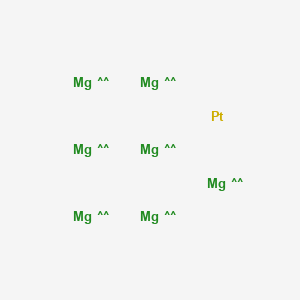
![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
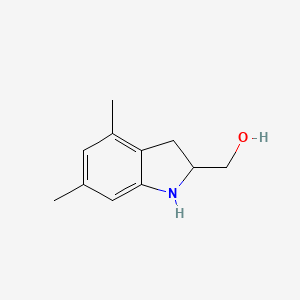
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)

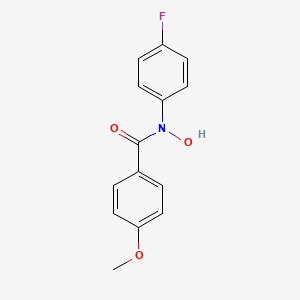
![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
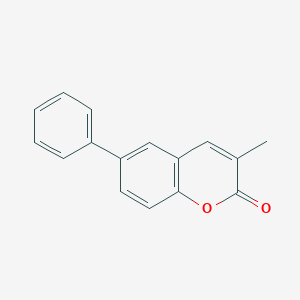
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)

